

# Application Notes and Protocols: Hpk1-IN-55

## Cytokine Release Assay (IL-2, IFN- $\gamma$ )

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: *Hpk1-IN-55*

Cat. No.: *B15613741*

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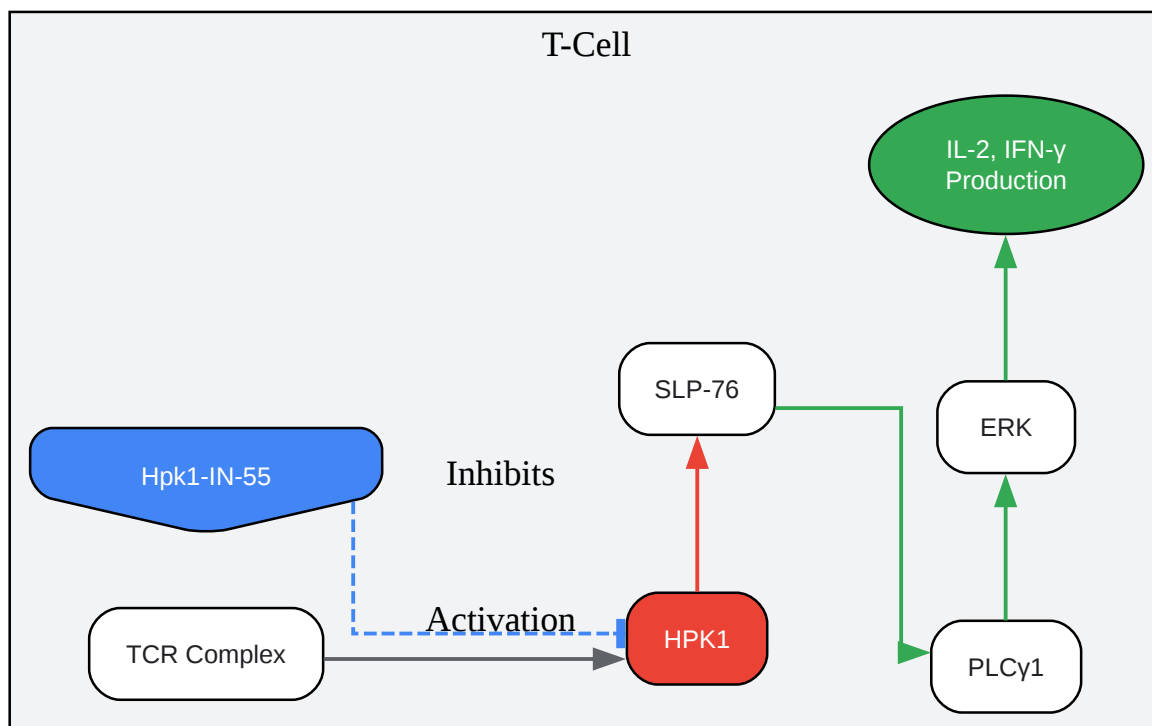
## Introduction

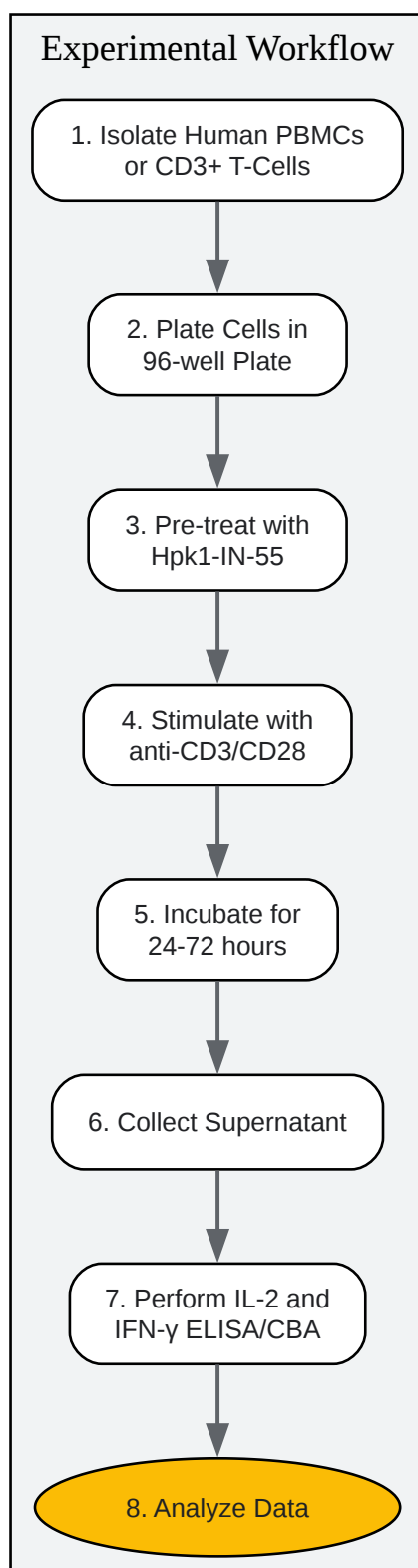
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase (MAPK) family, functions as a critical negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and phosphorylates the SLP-76 adaptor protein at Serine 376.[1][2][3] This phosphorylation event leads to the degradation of SLP-76, thereby attenuating downstream signaling pathways, including the phosphorylation of PLC $\gamma$ 1 and ERK, which ultimately dampens T-cell effector functions.[1]

Inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor T-cell responses.[2][4] Pharmacological inhibition of HPK1 has been demonstrated to enhance T-cell activation, proliferation, and the production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN- $\gamma$ ).[1][3] **Hpk1-IN-55** is a potent and selective inhibitor of HPK1, and these application notes provide a detailed protocol for assessing its impact on IL-2 and IFN- $\gamma$  secretion from primary human T-cells.

## HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in negatively regulating the T-cell receptor signaling pathway and the point of intervention for **Hpk1-IN-55**.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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